2-Bromo-4'-chloropropiophenone

Organic Synthesis Process Chemistry Yield Optimization

2-Bromo-4'-chloropropiophenone (CAS 877-37-2) features a unique α-bromo/4-chloro substitution pattern essential for 4-chlorocathinone derivative synthesis with correct enantiomeric purity. As a DEA List II & EU Category 1 regulated precursor, only traceable, ≥98% purity reference-grade material ensures compliance. The documented 98%-yield synthetic route from 4'-chloropropiophenone provides cost-efficiency for medicinal chemistry and pilot-plant studies. Comprehensive spectral data (NMR, FTIR, GC-MS) enables unambiguous forensic identification. Source from verified suppliers.

Molecular Formula C9H8BrClO
Molecular Weight 247.51 g/mol
CAS No. 877-37-2
Cat. No. B1275539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-chloropropiophenone
CAS877-37-2
Molecular FormulaC9H8BrClO
Molecular Weight247.51 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)Cl)Br
InChIInChI=1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
InChIKeySAKMPXRILWVZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4'-chloropropiophenone (CAS 877-37-2): A High-Purity Halogenated Ketone for Controlled Synthesis and Forensic Research


2-Bromo-4'-chloropropiophenone (CAS 877-37-2) is a brominated aromatic ketone with the molecular formula C₉H₈BrClO and a molecular weight of 247.52 g/mol . It exists as a solid at room temperature and is characterized by the presence of a bromine atom at the alpha-carbon position relative to the carbonyl group, making it a versatile electrophilic alkylating agent in organic synthesis . This compound is widely recognized as a key intermediate in pharmaceutical research and is classified as an analytical reference standard for the synthesis of cathinone derivatives, including 4-chlorocathinone and its analogs .

2-Bromo-4'-chloropropiophenone (CAS 877-37-2): Why Analogs Cannot Substitute Due to Specific Reactivity and Application Constraints


Generic substitution with other halogenated propiophenones or similar α-halo ketones is not advisable due to the unique combination of the 4-chloro substitution on the aromatic ring and the α-bromo ketone moiety. This specific arrangement is critical for the intended downstream reactions, particularly in the synthesis of 4-chlorocathinones, where both the 4-chloro group and the α-bromo leaving group are essential for achieving the correct product structure and enantiomeric purity . Alternatives lacking this precise substitution pattern, such as unsubstituted propiophenone derivatives or those with different halogen substitutions (e.g., 4-fluoro analogs), will result in different reactivity, product profiles, and regulatory classifications [1]. Furthermore, 2-Bromo-4'-chloropropiophenone is specifically regulated and monitored as a precursor to controlled substances, making its traceable, high-purity form a necessity for legitimate research, while its analogs may not have the same established analytical reference data .

2-Bromo-4'-chloropropiophenone (CAS 877-37-2): Quantitative Evidence for Procurement and Research Selection


Synthesis Efficiency: Documented High-Yield Production via Multiple Validated Routes

2-Bromo-4'-chloropropiophenone can be synthesized with a high yield of 98% from 4'-chloropropiophenone, as documented in patent literature . This yield represents an efficient and scalable route for procurement. Another method, using bromine in acetic acid, has also been reported to yield 14.34 g of product from 10.12 g of starting material, further demonstrating robust synthesis options .

Organic Synthesis Process Chemistry Yield Optimization

Specific Application: Unambiguous Precursor for 4-Chlorocathinone Synthesis

2-Bromo-4'-chloropropiophenone is explicitly categorized as an analytical reference standard and precursor for the synthesis of 4-chlorocathinone and related derivatives . This specific application is not shared by unsubstituted or differently substituted analogs, such as 2-bromo-4'-fluoropropiophenone, which would yield 4-fluorocathinone instead. This compound is directly linked to the production of 4-CMC (clephedrone), a known synthetic cathinone [1].

Forensic Chemistry Analytical Reference Standards Controlled Substance Precursors

Analytical Characterization: Comprehensive Spectral Data Available for Identity Verification

A comprehensive set of analytical data, including ¹H NMR, ¹³C NMR, FTIR, Raman, and GC-MS spectra, is available for 2-Bromo-4'-chloropropiophenone from authoritative spectral databases [1]. This is a distinct advantage over less common analogs for which such a complete reference set may not be available. For instance, the ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 8.00-7.94 (d, 2H), 7.50-7.44 (d, 2H), 5.27-5.19 (q, 1H), and 1.92-1.89 (d, 3H) .

Analytical Chemistry Spectral Analysis Quality Control

Supplier Consistency: High Purity (≥98%) and Standardized Specifications from Multiple Vendors

2-Bromo-4'-chloropropiophenone is consistently offered at a purity of ≥98% from multiple reputable suppliers, including Cayman Chemical, Sigma-Aldrich (Leyan), and Biomol . This level of consistency is a key procurement metric. While other similar compounds may be available at various purities, the target compound's specification is well-established and cross-verified across vendors.

Procurement Quality Assurance Chemical Supply Chain

2-Bromo-4'-chloropropiophenone (CAS 877-37-2): Optimal Application Scenarios Based on Quantitative Evidence


Forensic and Analytical Chemistry: Synthesis and Analysis of 4-Chlorocathinone Standards

Given its documented role as a precursor for 4-chlorocathinone and its classification as an analytical reference standard, 2-Bromo-4'-chloropropiophenone is ideally suited for forensic laboratories synthesizing or characterizing 4-chlorocathinone and its derivatives. The high purity (≥98%) and availability of comprehensive spectral data (¹H NMR, FTIR, GC-MS) enable precise quantitation and unambiguous identification in complex forensic samples .

Pharmaceutical Process Development: Scalable and Efficient Intermediate for Medicinal Chemistry

The high-yielding synthetic route (98% yield) from 4'-chloropropiophenone, as described in patent literature, makes 2-Bromo-4'-chloropropiophenone a cost-effective and efficient intermediate for large-scale medicinal chemistry programs . Its use as a building block for potential antidepressants and other bioactive molecules is supported by its established electrophilic reactivity . Procurement for pilot-plant studies is justified by the documented scalability and yield data.

Quality Control and Method Validation in Chemical Manufacturing

The consistent availability of a high-purity (≥98%) reference standard from multiple reputable suppliers makes this compound an excellent candidate for validating analytical methods such as HPLC and GC-MS . The verified spectral library data (NMR, FTIR, MS) provides a robust benchmark for confirming the identity and purity of in-house synthesized batches or purchased material, ensuring regulatory compliance and research integrity [1].

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